molecular formula C9H3BrClNS B13039976 5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile

5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile

Cat. No.: B13039976
M. Wt: 272.55 g/mol
InChI Key: FCWDZMSKPSROOB-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are commonly used in medicinal chemistry as building blocks for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile typically involves the halogenation of benzothiophene derivatives. One common method is the bromination and chlorination of 1-benzothiophene-2-carbonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors allows for efficient production with high yields and purity. The process is optimized to minimize by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of various substituted benzothiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and selectivity towards specific targets. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-benzothiophene-2-carbonitrile
  • 7-Chloro-1-benzothiophene-2-carbonitrile
  • 5-Bromo-7-chloro-1-benzofuran-2-carbonitrile

Uniqueness

The combination of these halogens provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H3BrClNS

Molecular Weight

272.55 g/mol

IUPAC Name

5-bromo-7-chloro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H3BrClNS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3H

InChI Key

FCWDZMSKPSROOB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=C(C=C1Br)Cl)C#N

Origin of Product

United States

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